3,4-difluoro-5-(trifluoromethyl)benzoic Acid
Overview
Description
The compound of interest, 3,4-difluoro-5-(trifluoromethyl)benzoic acid, is a fluorinated benzoic acid derivative. Fluorinated benzoic acids are significant due to their utility in various chemical reactions and their potential applications in material science, pharmaceuticals, and agrochemicals. The presence of fluorine atoms significantly alters the physical and chemical properties of these compounds, often enhancing their stability and reactivity .
Synthesis Analysis
The synthesis of fluorinated benzoic acids can be achieved through different methods. One approach is the trifluoromethylation of benzoic acids with TMSCF3, using anhydrides as an in situ activating reagent. This method has been shown to work well with a wide range of carboxylic acids, including bioactive ones, providing an efficient pathway to aryl trifluoromethyl ketones . Another method involves the reaction of trifluoromethylated benzene derivatives with n-butyllithium and carbon dioxide, yielding high yields of the corresponding benzoic acid . The synthesis of tetrahalogenated benzoic acids, such as 4-chloro-2,3,5-trifluorobenzoic acid, has been reported from methyl tetrafluorobenzoate via a multi-step process .
Molecular Structure Analysis
The molecular structure of fluorinated benzoic acids can be characterized by various spectroscopic techniques, including FTIR, NMR, and MS. X-ray crystallography can also be used to determine the crystal and molecular structure, providing insights into the packing and hydrogen bonding interactions within the solid state . The presence of fluorine atoms influences the electronic distribution within the molecule, which can affect the molecule's reactivity and interaction with other chemical species .
Chemical Reactions Analysis
Fluorinated benzoic acids participate in a variety of chemical reactions. The trifluoromethyl group can stabilize metal-arene bond strength, as seen in the preparation of molybdenum(0) complexes with trifluorotoluene. These complexes can be used as synthetic precursors to functionalized cyclohexadienes, demonstrating the directing influence of the CF3 group in ortho-selective protonation and subsequent reactions with nucleophiles . However, steric hindrance from multiple trifluoromethyl groups can prevent normal esterification reactions, necessitating alternative pathways such as the formation of esters via acylium ions .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into benzoic acid derivatives significantly impacts their physical and chemical properties. For instance, the presence of perfluorinated chains can lead to the formation of thermotropic liquid crystalline phases, as observed in compounds with partially perfluorinated alkoxy moieties. These materials exhibit interesting phase behaviors, such as isotropic, cubic, and hexagonal columnar phases, and can be studied using techniques like differential scanning calorimetry and polarizing optical microscopy . The ability of these compounds to form ordered superstructures through hydrogen bonding and perfluorinated chains is of particular interest for the development of novel materials with potential applications in various fields .
Scientific Research Applications
Synthesis and Chemical Properties
- Fluorinated benzoic acids, including variants like 3,4-difluoro-5-(trifluoromethyl)benzoic acid, are significant in the synthesis of various biologically active compounds. The study by Tagat et al. (2002) outlines the synthesis of mono- and difluoronaphthoic acids, demonstrating the utility of fluorinated benzoic acids in complex organic syntheses (Tagat et al., 2002).
Environmental and Analytical Applications
- Jaynes (1994) investigated the use of fluorobenzoic acids, including 3,4-difluorobenzoate (similar in structure to the compound ), as tracers in soil studies, highlighting their potential in environmental research (Jaynes, 1994).
Materials Science
- In materials science, the incorporation of fluorinated benzoic acids into polymers and other materials can significantly alter their properties. Percec et al. (1996) explored the self-assembly of semifluorinated compounds into liquid crystalline phases, indicating potential applications in advanced material design (Percec et al., 1996).
Pharmaceutical Chemistry
- Fluorinated benzoic acids are also crucial in pharmaceutical chemistry. Liu et al. (2021) demonstrated the trifluoromethylation of benzoic acids to create aryl trifluoromethyl ketones, showcasing the role of such compounds in drug development (Liu et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,4-difluoro-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUNRJPLPRCMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381969 | |
Record name | 3,4-difluoro-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-5-(trifluoromethyl)benzoic Acid | |
CAS RN |
237761-76-1 | |
Record name | 3,4-difluoro-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluoro-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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